molecular formula C19H19Cl3IN3O4S B15080427 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 303062-71-7

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15080427
CAS No.: 303062-71-7
M. Wt: 618.7 g/mol
InChI Key: IHRZQOUOUUZTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, trichloro, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the iodophenyl carbamothioyl intermediate: This involves the reaction of 2-iodoaniline with carbon disulfide and a suitable base to form the corresponding thiourea derivative.

    Coupling with trichloroethylamine: The thiourea derivative is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired intermediate.

    Final coupling with 3,4,5-trimethoxybenzoyl chloride: The intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the trichloro group can yield 3,4,5-trimethoxy-N-(2,2-dichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbamothioyl]amino}ethyl)benzamide
  • 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethoxyanilino)carbamothioyl]amino}ethyl)benzamide
  • 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbamothioyl]amino}ethyl)benzamide

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

303062-71-7

Molecular Formula

C19H19Cl3IN3O4S

Molecular Weight

618.7 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C19H19Cl3IN3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(20,21)22)26-18(31)24-12-7-5-4-6-11(12)23/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31)

InChI Key

IHRZQOUOUUZTRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.